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molecular formula C8H9NO2 B112917 2-Amino-3-methoxybenzaldehyde CAS No. 70127-96-7

2-Amino-3-methoxybenzaldehyde

Cat. No. B112917
M. Wt: 151.16 g/mol
InChI Key: GDIYDPBHVKDDIR-UHFFFAOYSA-N
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Patent
US07932262B2

Procedure details

Iron powder (40 g) was slowly added to a stirred solution of 3-methoxy-2-nitrobenzaldehyde (1) (70 g, 386 mmole) in AcOH gal. (100 mL) and EtOH abs. (400 mL). The reaction was cooled using an ice bath followed by addition of con. HCL (1 mL). The reaction became exothermic. After stabilization of the reaction temperature, the reaction was heated to reflux. The reaction reached completion after ca. 20 minutes according to LCMS. The reaction mixture was cooled to RT and filtered. The filtrate was evaporated to a thick brown syrup. The dark residue was dissolved in EtOAc (500 mL) and water (200 mL). The mixture was basified with NaOH 6M to ca. pH 10. The mixture was filtered over celite and the layers separated. The organic layer was washed with NaHCO3 (2×100 mL), water (2×100 mL), brine (100 mL), dried (Na2SO4), filtered and evaporated to a dark amber oil. The oil was dried in vacuo to give 95% pure product 2-amino-3-methoxybenzaldehyde in 64% yield (37.2 g, 246 mmole).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
40 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:11]([O-])=O)=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].CCO>CC(O)=O.[Fe]>[NH2:11][C:4]1[C:3]([O:2][CH3:1])=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
COC=1C(=C(C=O)C=CC1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Name
Quantity
40 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
followed by addition of con
TEMPERATURE
Type
TEMPERATURE
Details
After stabilization of the reaction temperature, the reaction was heated to reflux
CUSTOM
Type
CUSTOM
Details
after ca. 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a thick brown syrup
DISSOLUTION
Type
DISSOLUTION
Details
The dark residue was dissolved in EtOAc (500 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over celite
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with NaHCO3 (2×100 mL), water (2×100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a dark amber oil
CUSTOM
Type
CUSTOM
Details
The oil was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%
Name
Type
product
Smiles
NC1=C(C=O)C=CC=C1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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